molecular formula C12H16N6O4 B10943546 N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10943546
M. Wt: 308.29 g/mol
InChI Key: DYYCTPBCJUYUBL-UHFFFAOYSA-N
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Description

N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound that features both oxadiazole and pyrazole rings. These heterocyclic structures are known for their diverse chemical and biological properties, making this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multiple steps, starting with the preparation of the oxadiazole and pyrazole intermediates. The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The pyrazole ring is often formed by the condensation of hydrazines with 1,3-diketones or their equivalents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group in the pyrazole ring can be reduced to an amino group under appropriate conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may require bases or acids as catalysts, depending on the specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets in biological systems. The oxadiazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl ethanamine
  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
  • 1,3,4-thiadiazole derivatives

Uniqueness

N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide stands out due to the combination of its oxadiazole and pyrazole rings, which confer unique chemical and biological properties

Properties

Molecular Formula

C12H16N6O4

Molecular Weight

308.29 g/mol

IUPAC Name

N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C12H16N6O4/c1-4-16(7-11-8(2)14-22-15-11)12(19)9(3)17-6-10(5-13-17)18(20)21/h5-6,9H,4,7H2,1-3H3

InChI Key

DYYCTPBCJUYUBL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NON=C1C)C(=O)C(C)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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